Predicted Boiling Point Differentiation by Substitution Pattern
The meta-substituted 3-(cyanoamino)benzamide exhibits a lower predicted boiling point than its para-substituted isomer, reflecting altered intermolecular interaction potential. The target compound is predicted to boil at 330.13°C at 760 mmHg , whereas 4-(cyanoamino)benzamide (CAS 74615-31-9) has a predicted boiling point of 338.6±44.0°C under the same conditions [1]. This ~8.5°C difference, while modest, indicates that the meta substitution pattern reduces intermolecular hydrogen-bonding network efficiency relative to the para arrangement, which has implications for distillation-based purification and vapor-phase handling protocols.
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 330.13°C (calculated) |
| Comparator Or Baseline | 4-(Cyanoamino)benzamide: 338.6±44.0°C (predicted) |
| Quantified Difference | Approximately 8.5°C lower for the meta isomer |
| Conditions | Computational prediction at 760 mmHg; values from independent database entries |
Why This Matters
The boiling point differential informs solvent selection for recrystallization and distillation protocols, potentially reducing purification costs and improving yield in multi-step syntheses where this compound serves as an intermediate.
- [1] Molaid. 4-(Cyanoamino)benzamide | 74615-31-9. Predicted properties: boiling point 338.6±44.0°C, density 1.332±0.06 g/cm³. Available at: https://www.molaid.com/zh/compounds/74615-31-9 View Source
